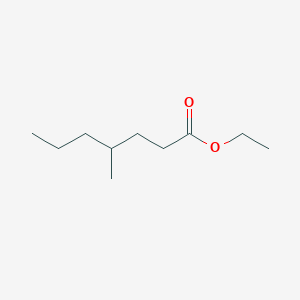

Ethyl 4-methylheptanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-methylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSADWJQUICPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Ethyl 4 Methylheptanoate

Identification and Elucidation in Insect Volatile Profiles

The identification of ethyl 4-methylheptanoate in the chemical arsenal (B13267) of insects has been a key area of research in chemical ecology. Its presence is often linked to specific, conspicuous behaviors, particularly in beetles, where chemical signaling is paramount for reproduction and aggregation.

Presence in Oryctes rhinoceros (Coconut Rhinoceros Beetle) Male-Produced Volatiles

Male Coconut Rhinoceros Beetles (Oryctes rhinoceros) are known to produce a blend of sex-specific volatile compounds, one of which is this compound. researchgate.net This compound is part of a chemical signature that also includes ethyl 4-methyloctanoate and 4-methyloctanoic acid. researchgate.net While ethyl 4-methyloctanoate is identified as the primary aggregation pheromone for this species, this compound is a consistent component of the male-produced volatile profile. researchgate.netnih.gov The elucidation of this compound from male beetle effluvia has been crucial in understanding the complex pheromonal communication system of this significant agricultural pest. nih.govnih.gov

Role as a Male-Produced Pheromone in Nicrophorus vespilloides (Burying Beetle)

In the burying beetle Nicrophorus vespilloides, this compound is a well-established male-produced sex pheromone. nih.gov Sexually mature males of this species exhibit a distinct "calling" behavior, during which they release a blend of volatile chemicals to attract females. nih.gov Analysis of these emissions has revealed that this compound, often in conjunction with (E)-geranylacetone, is a key component of this attractant signal. nih.govoup.com

Field and laboratory studies have confirmed that females are attracted to males exhibiting this pheromone-releasing behavior. nih.gov Traps baited with synthetic racemic this compound have been shown to successfully capture female N. vespilloides, validating its function as a potent attractant. nih.gov The quantity and composition of the pheromone blend can also convey information about the male's quality, including nutritional state, age, and body size. oup.com

Qualitative and Quantitative Analysis of its Occurrence in Specific Biological Matrices

The identification and quantification of this compound from insect-derived biological matrices rely on sophisticated analytical techniques capable of detecting volatile organic compounds at low concentrations.

Qualitative Analysis: The primary method for identifying this compound in insect volatiles is coupled gas chromatography-mass spectrometry (GC-MS). nih.govmyspecies.info Volatiles are first collected from the insect, often using solid-phase microextraction (SPME), and then introduced into the GC-MS system. nih.gov The compound is identified based on its retention time as it passes through the gas chromatography column and by the unique fragmentation pattern of its mass spectrum. Another technique, coupled gas chromatographic-electroantennographic detection (GC-EAD), is used to determine which of the volatile compounds are biologically active by measuring the response of an insect's antenna to the separated chemicals. myspecies.info

Quantitative Analysis: Quantifying the amount of this compound produced by an insect is essential for understanding the ecological relevance of the signal. This is also typically achieved using GC-MS. The amount of the compound can be determined by comparing its peak area in the chromatogram to that of a known amount of an internal standard added to the sample. This allows for precise measurement of the pheromone released over a specific period or per individual insect. frontiersin.org

| Technique | Abbreviation | Purpose | Principle of Operation |

|---|---|---|---|

| Solid-Phase Microextraction | SPME | Sample Collection/Concentration | A coated fiber is exposed to the headspace above a sample (e.g., a calling beetle) to adsorb volatile compounds. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation & Identification | Separates volatile compounds based on their boiling points and chemical properties, followed by ionization and detection of mass-to-charge ratio for structural elucidation. |

| Gas Chromatography-Electroantennographic Detection | GC-EAD | Bioactivity Screening | Measures the electrical response of an insect antenna to compounds as they elute from the GC column, identifying biologically relevant substances. |

Proposed Enzymatic and Metabolic Routes to this compound Biosynthesis

While the chemical synthesis of this compound is well-documented, its natural biosynthetic pathway within insects is less understood and is largely inferred from general principles of fatty acid metabolism. Many insect pheromones, particularly branched-chain esters, are known to originate from common fatty acid pathways.

Investigation into Precursor Molecules and Metabolic Intermediates

The biosynthesis of this compound is believed to start from fundamental building blocks within the insect's primary metabolism. The pathway likely mirrors that of other fatty acid-derived pheromones. nih.gov

Carbon Backbone Precursors: The initial steps involve the de novo synthesis of fatty acids, which begins with acetyl-CoA. nih.gov The branched methyl group at the 4-position suggests the incorporation of a propionyl-CoA unit instead of an acetyl-CoA unit at a specific step during the chain elongation process by the fatty acid synthase (FAS) complex.

Direct Precursors: The immediate precursors for the final esterification step are believed to be 4-methylheptanoic acid and ethanol (B145695). The acid is the product of the modified fatty acid synthesis pathway, while ethanol is a common C2 alcohol readily available from general metabolism.

Hypothetical Biosynthetic Mechanisms within Producing Organisms

The complete enzymatic sequence for this compound has not been fully elucidated in the producing organisms. However, a hypothetical pathway can be proposed based on known biochemical reactions in insects. nih.govdntb.gov.ua

Branched-Chain Fatty Acid Synthesis: The process starts with the standard fatty acid synthesis machinery. A key modification involves the substitution of a propionyl-CoA starter unit or extender unit to introduce the methyl branch. The fatty acid synthase (FAS) complex catalyzes the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain. A specific enzymatic step incorporates the methyl group, leading to the formation of 4-methylheptanoyl-CoA.

Thioester Cleavage: The completed 4-methylheptanoyl-CoA is then hydrolyzed by a thioesterase to release the free fatty acid, 4-methylheptanoic acid.

Esterification: The final and defining step is the esterification of 4-methylheptanoic acid with ethanol. This reaction is catalyzed by an enzyme, likely an acyl-CoA:alcohol acyltransferase or a similar ester-forming enzyme, to produce the final product, this compound.

This proposed pathway highlights the repurposing of common metabolic routes, with a few specialized enzymatic steps, to generate a highly specific semiochemical for chemical communication.

| Step | Reaction | Key Precursors/Intermediates | Probable Enzyme Class |

|---|---|---|---|

| 1 | Chain Elongation & Branching | Acetyl-CoA, Malonyl-CoA, Propionyl-CoA | Fatty Acid Synthase (FAS) |

| 2 | Thioester Cleavage | 4-Methylheptanoyl-CoA | Thioesterase |

| 3 | Ester Formation | 4-Methylheptanoic Acid, Ethanol | Acyltransferase |

Research into Potential Genetic and Enzymatic Determinants of its Biological Production

The biological production of this compound, a key aggregation pheromone in the coconut rhinoceros beetle (Oryctes rhinoceros), is a complex process believed to be governed by a specific suite of genes and enzymes. nih.gov While the complete pathway has not been fully elucidated in this species, research into insect pheromone biosynthesis provides a framework for understanding the potential genetic and enzymatic determinants involved. The biosynthesis is hypothesized to follow a modified fatty acid metabolism pathway, culminating in the esterification of a branched-chain fatty acid.

A Plausible Biosynthetic Pathway:

The formation of this compound likely begins with the de novo synthesis of a fatty acid backbone, followed by the introduction of a methyl branch and subsequent esterification. This process can be broken down into two main stages: the biosynthesis of the precursor acid, 4-methylheptanoic acid, and its conversion to the final ethyl ester.

Table 1: Proposed Key Stages and Enzymes in the Biosynthesis of this compound

| Stage | Description | Potential Enzymes Involved |

| 1. Precursor Acid Synthesis | The formation of 4-methylheptanoic acid from basic building blocks. | Fatty Acid Synthase (FAS), Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase |

| 2. Esterification | The attachment of an ethyl group to 4-methylheptanoic acid. | Alcohol Acyltransferase (AAT) / Carboxylesterase |

Biosynthesis of 4-Methylheptanoic Acid:

The biosynthesis of the precursor, 4-methylheptanoic acid, is thought to proceed through a pathway analogous to the synthesis of other methyl-branched fatty acids in insects. This process likely involves the incorporation of a propionyl-CoA unit in place of an acetyl-CoA unit during fatty acid synthesis.

The key steps are proposed as follows:

Chain Initiation: The synthesis is likely initiated with a propionyl-CoA molecule, which provides the carbon backbone that will ultimately bear the methyl branch.

Chain Elongation: The fatty acid chain is then elongated through the iterative addition of two-carbon units from malonyl-CoA, a process catalyzed by the Fatty Acid Synthase (FAS) complex.

Methyl Branch Formation: The methyl group at the C4 position is derived from the initial propionyl-CoA starter unit.

Enzymatic Esterification:

The final step in the biosynthesis of this compound is the esterification of 4-methylheptanoic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) or a carboxylesterase with transferase activity. These enzymes are known to be involved in the formation of various volatile esters that function as pheromones and flavor compounds in insects and other organisms. The source of the ethanol for this reaction in Oryctes rhinoceros is not definitively known but could be derived from metabolic processes within the insect or from microbial symbionts.

Genetic Determinants:

The specific genes encoding the enzymes responsible for this compound biosynthesis in Oryctes rhinoceros have yet to be definitively identified. However, transcriptome analyses of pheromone-producing glands in other insects have revealed families of genes encoding for FAS, FARs (fatty acyl-CoA reductases, which can produce the alcohol precursor for esterification), and AATs that are highly expressed during pheromone production.

A transcriptome analysis of Oryctes rhinoceros larvae has been conducted, which could serve as a foundational resource for identifying candidate genes. researchgate.net However, as pheromone production is typically associated with adult males, a targeted transcriptomic study of the accessory glands or other pheromone-producing tissues of adult male beetles would be necessary to pinpoint the specific genes involved. Future research employing techniques such as RNA interference (RNAi) to silence candidate genes and observe the effect on pheromone production will be crucial for confirming their roles in the biosynthesis of this compound.

Chemical Synthesis Methodologies for Ethyl 4 Methylheptanoate

Organocuprate-Mediated Synthetic Routes

Organocuprate reagents, also known as Gilman reagents, are valuable tools in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of ethyl 4-methylheptanoate offers a powerful method for introducing the characteristic methyl branch at the C4 position.

One notable organocuprate-mediated approach involves the reaction of a Grignard reagent with ethyl acrylate, catalyzed by a copper(I) salt. Specifically, a Grignard reagent prepared from magnesium and 2-chlorohexane can be reacted with ethyl acrylate in the presence of a copper(I) cyanide catalyst. google.comgoogle.com This reaction proceeds via a conjugate addition mechanism, where the nucleophilic alkyl group from the organocuprate adds to the β-carbon of the α,β-unsaturated ester.

The general scheme for this reaction is as follows:

Formation of the Grignard Reagent: 2-chlorohexane reacts with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, sec-hexylmagnesium chloride.

Formation of the Organocuprate (in situ): The Grignard reagent is then introduced to a solution containing a copper(I) salt, like copper(I) cyanide, which leads to the in situ formation of a Gilman-type reagent.

Conjugate Addition: This organocuprate reagent then undergoes a 1,4-conjugate addition to ethyl acrylate. The sec-hexyl group adds to the β-carbon of the ethyl acrylate molecule.

Work-up: The reaction is quenched with an aqueous solution to protonate the resulting enolate intermediate, yielding the final product, this compound.

A patent has described a similar synthesis, highlighting the use of hexamethylphosphoric triamide and trimethylchlorosilane as additives in the reaction mixture, although it also noted a modest yield of 56%. google.com

The conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis. masterorganicchemistry.comwikipedia.org This reaction, often referred to as a Michael addition, is highly efficient for the formation of carbon-carbon bonds. ucalgary.ca In the context of this compound synthesis, a lithium dialkylcuprate, such as lithium di(sec-butyl)cuprate, can be employed.

The mechanism for this transformation can be summarized in the following steps:

Nucleophilic Attack: The organocuprate reagent acts as a soft nucleophile and selectively attacks the β-carbon of the electron-deficient alkene in ethyl acrylate. ucalgary.ca

Formation of an Enolate Intermediate: This nucleophilic addition results in the formation of a lithium enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Protonation: The reaction mixture is then treated with a proton source during the work-up, which protonates the enolate at the α-carbon to yield the final saturated ester product. ucalgary.ca

This method is particularly advantageous due to its high regioselectivity for 1,4-addition, in contrast to other organometallic reagents like Grignard or organolithium reagents, which tend to favor 1,2-addition to the carbonyl group. chemistrysteps.com

Table 1: Key Features of Organocuprate-Mediated Synthesis

| Feature | Description |

| Reagent Type | Organocuprates (Gilman Reagents), e.g., Lithium Dialkylcuprates |

| Key Reaction | 1,4-Conjugate Addition (Michael Addition) |

| Electrophile | α,β-Unsaturated Ester (e.g., Ethyl Acrylate) |

| Bond Formed | Carbon-Carbon |

| Advantage | High regioselectivity for 1,4-addition over 1,2-addition |

Exploration of Alternative Esterification Strategies for this compound

Beyond organometallic routes, traditional and modern esterification methods provide viable pathways to this compound, starting from the corresponding carboxylic acid, 4-methylheptanoic acid.

The most classic method for ester synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk To synthesize this compound via this route, 4-methylheptanoic acid is reacted with an excess of ethanol (B145695), with a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use a large excess of the alcohol or to remove the water that is formed as a byproduct, for instance, through azeotropic distillation. google.com

The mechanism of Fischer esterification proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack by the Alcohol: A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is then deprotonated, typically by a molecule of the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

In recent years, enzymatic methods have gained prominence as a green and highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that are particularly effective at catalyzing esterification reactions. The enzymatic synthesis of this compound would involve the reaction of 4-methylheptanoic acid with ethanol, catalyzed by a lipase in an organic solvent or a solvent-free system. nih.govnih.gov

The key advantages of enzymatic synthesis include:

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which is particularly important for the synthesis of chiral esters. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, which reduces energy consumption and the formation of byproducts.

Environmental Compatibility: Enzymes are biodegradable and the reactions often use non-toxic solvents, making the process more environmentally friendly.

The general procedure for a lipase-catalyzed esterification involves incubating the carboxylic acid and alcohol with the chosen lipase. The enzyme's activity and the reaction's yield can be influenced by several factors, including the type of lipase, the reaction medium, temperature, and the molar ratio of the substrates. nih.gov For instance, the kinetics of some lipase-catalyzed reactions follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the carboxylic acid before reacting with the alcohol. nih.gov

Table 2: Comparison of Esterification Strategies

| Synthesis Method | Reactants | Catalyst/Reagent | Key Conditions | Advantages |

| Fischer-Speier Esterification | 4-Methylheptanoic Acid, Ethanol | Strong Acid (e.g., H₂SO₄) | Reflux, removal of water | Cost-effective, scalable |

| Enzymatic Synthesis | 4-Methylheptanoic Acid, Ethanol | Lipase | Mild temperatures, organic solvent or solvent-free | High selectivity, environmentally friendly |

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers: (R)-ethyl 4-methylheptanoate and (S)-ethyl 4-methylheptanoate. The synthesis of enantiomerically pure forms of this ester is of significant interest, as the biological activity and sensory properties of chiral molecules are often enantiomer-dependent.

Several strategies can be employed for the stereoselective synthesis of these enantiomers. One approach involves the use of chiral starting materials. For example, a related compound, (S)-ethyl 4-methyloctanoate, has been synthesized from (R)-(+)-citronellal, a naturally occurring chiral aldehyde. researchgate.net A similar strategy could potentially be adapted for this compound.

Another common method is the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation of a suitable unsaturated precursor over a chiral catalyst, such as a ruthenium-BINAP complex, is a powerful technique for establishing stereocenters. researchgate.net For instance, the asymmetric hydrogenation of ethyl 4-methylhept-2-enoate could, in principle, yield either the (R) or (S) enantiomer of this compound, depending on the chirality of the catalyst used.

Furthermore, enzymatic resolution is a widely used technique for separating enantiomers. arkat-usa.org In this process, a racemic mixture of 4-methylheptanoic acid or a derivative is subjected to an esterification or hydrolysis reaction catalyzed by a stereoselective lipase. The enzyme will preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.

A concise stereoselective synthesis of (S)-ethyl 4-methyloctanoate has been reported utilizing an organocatalyzed MacMillan's cross-aldol reaction as the key step. arkat-usa.org This highlights the potential of modern catalytic methods in achieving high enantioselectivity in the synthesis of related chiral esters. The choice of organocatalyst can be manipulated to favor the formation of either the (R) or (S) configuration. arkat-usa.org

Asymmetric Synthetic Pathways to Chiral Isomers

Information not available in the searched scientific literature.

Enantiomeric Excess Determination in Synthesized Material

Information not available in the searched scientific literature.

Advanced Analytical Methodologies for Research on Ethyl 4 Methylheptanoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Research Studies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the study of volatile compounds like ethyl 4-methylheptanoate. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it indispensable for analyzing complex volatile profiles in food science, chemical ecology, and metabolomics. reading.ac.ukmdpi.com

Application of GC-MS in Volatile Chemical Profile Analysis

GC-MS is extensively used to generate a comprehensive profile of volatile and semi-volatile compounds in a given sample. reading.ac.ukmdpi.com In the context of this compound, which can be part of a complex bouquet of scents, GC-MS allows for its separation from other structurally similar esters, alcohols, and aldehydes. nih.govmdpi.com This is crucial in chemical ecology research, where the compound is a pheromone, and its activity may depend on its presence alongside other specific chemicals. nih.gov The technique has been successfully applied to characterize the volatile profiles of numerous fruits, beverages, and other biological samples where esters are key aroma components. oup.comencyclopedia.pub While research focusing exclusively on this compound is specific, the principles of volatile profiling using GC-MS are broadly applicable. For instance, studies on various fruit spirits and wines identify and quantify a wide array of ethyl esters, demonstrating the method's capacity to resolve complex mixtures and provide both qualitative and quantitative data. researchgate.netembrapa.br

Optimization of Chromatographic Parameters for Resolution and Sensitivity

Achieving high resolution and sensitivity in the GC-MS analysis of this compound requires careful optimization of several chromatographic parameters. The choice of capillary column, temperature program, and carrier gas flow rate are critical for separating it from isomers and other volatiles.

Capillary Column: The selection of the column's stationary phase is paramount. For separating esters, both polar and non-polar columns are used. A polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., CP-WAX, Innowax), provides good separation for polar to semi-polar compounds like esters. A mid-polar or non-polar column, like those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5MS), separates compounds primarily based on boiling point and is also widely effective. embrapa.br

Temperature Program: A programmed temperature ramp is essential for analyzing a sample with a wide range of volatile compounds. A typical program starts at a low initial temperature (e.g., 40-50°C) to resolve highly volatile compounds, followed by a gradual increase (e.g., 3-6°C/min) to elute less volatile compounds like this compound. embrapa.brredalyc.org

Carrier Gas Flow Rate: Helium is the most common carrier gas for GC-MS. Optimizing its flow rate (typically around 1.0-1.5 mL/min) ensures efficient transfer of analytes through the column and into the mass spectrometer, maximizing peak sharpness and sensitivity. redalyc.org

Table 1: Example of Optimized GC-MS Parameters for Volatile Ester Analysis

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| GC Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | Provides good resolution for a wide range of volatiles based on boiling points. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial 40°C (3 min), ramp 6°C/min to 230°C (hold 15 min) | Separates compounds with different boiling points effectively. redalyc.org |

| Carrier Gas | Helium at 1.5 mL/min | Inert gas providing optimal flow for good separation and MS compatibility. redalyc.org |

| MS Ion Source Temp. | 230°C | Maintains analyte in gas phase and promotes stable ionization. redalyc.org |

| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns and for library matching. |

| Mass Scan Range | m/z 40-450 | Covers the expected mass range for the molecular ion and fragments of typical volatile esters. |

Mass Spectral Fragmentation Pattern Analysis for Structural Confirmation

The mass spectrometer bombards the eluted compounds with electrons (typically at 70 eV), causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum is a chemical fingerprint that allows for structural elucidation. For this compound (C₁₀H₂₀O₂; Molecular Weight: 172.26 g/mol ), the fragmentation pattern can be predicted based on established rules for fatty acid ethyl esters. nih.govbeilstein-journals.org

A key fragmentation is the McLafferty rearrangement , which is characteristic of carbonyl compounds with a sufficiently long alkyl chain. This rearrangement typically produces a prominent ion. For ethyl esters, the McLafferty ion is often observed at m/z 88. Another significant fragmentation pathway is alpha-cleavage adjacent to the carbonyl group. libretexts.org The loss of the ethoxy group (-OCH₂CH₃) would result in an ion at m/z 127. The mass spectrum for (4S)-Ethyl 4-methylheptanoate shows characteristic peaks that confirm its structure. massbank.eu

Table 2: Predicted and Observed Mass Spectral Fragments for this compound (m/z)

| m/z (Mass/Charge) | Relative Intensity | Proposed Fragment Ion/Loss | Fragmentation Pathway |

|---|---|---|---|

| 172 | Low | [M]⁺ (Molecular Ion) | Initial ionization of the molecule. |

| 143 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl group) | Cleavage at the ester oxygen bond. |

| 127 | Moderate | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) | Alpha-cleavage, loss of the alkoxy group. stfx.ca |

| 101 | High | [C₅H₉O₂]⁺ | Cleavage of the C4-C5 bond in the heptanoate (B1214049) chain. massbank.eu |

| 88 | High (Base Peak) | [C₄H₈O₂]⁺ | McLafferty Rearrangement. massbank.eudu.ac.in |

| 73 | High | [C₄H₉]⁺ or [COOC₂H₅]⁺ | Fragment from the branched alkyl chain or ester group. massbank.eu |

| 55 | High | [C₄H₇]⁺ | Further fragmentation of the alkyl chain. massbank.eu |

Data derived from general fragmentation principles and the MassBank spectral database. massbank.eu

Solid-Phase Microextraction (SPME) Techniques for Volatile Collection in Chemical Ecology Research

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive sample preparation technique ideal for extracting VOCs from various matrices. gcms.cz It utilizes a fused silica (B1680970) fiber coated with a sorbent material to adsorb analytes, which are then thermally desorbed into the GC injector for analysis. sigmaaldrich.com This method is particularly valuable in chemical ecology for studying the faint chemical signals released by organisms. nih.govnih.gov

Headspace SPME for Biological Emission Profiling

Headspace SPME (HS-SPME) involves exposing the fiber to the vapor phase (headspace) above a sample rather than immersing it directly. nih.gov This approach is minimally invasive and ideal for profiling the emissions of living organisms, such as the pheromones released by insects or the aroma compounds from fruit. nih.govmdpi.com By analyzing the headspace, researchers can capture the profile of compounds as they are naturally emitted, preventing contamination from non-volatile matrix components. gcms.cz In the study that identified this compound as a pheromone in N. vespilloides, volatile chemicals were collected from calling males using SPME and analyzed by GC-MS. nih.gov The optimization of HS-SPME conditions, such as extraction time and temperature, is crucial for obtaining a representative and reproducible volatile profile. wiley.com

Table 3: Typical HS-SPME Protocol for Biological Volatile Collection

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Sample Preparation | Sealed in a 20 mL vial | Creates a closed system for headspace generation. nih.gov |

| Equilibration Time | 10-15 min | Allows volatiles to equilibrate between the sample and the headspace. nih.gov |

| Extraction Temperature | 40-60°C | Increases the vapor pressure of semi-volatile compounds, enhancing their concentration in the headspace. wiley.com |

| Extraction Time | 30 min | Allows sufficient time for analytes to adsorb onto the fiber. wiley.com |

| Desorption | 250°C for 3 min in GC inlet | Thermally releases the trapped analytes from the SPME fiber into the GC column. nih.gov |

Selection and Optimization of SPME Fiber Chemistries for this compound Extraction

The choice of the SPME fiber's coating material is the most critical factor for successful extraction, as it determines the selectivity and efficiency of the process. sigmaaldrich.com The selection is based on the principle of "like dissolves like," where the fiber's polarity should match that of the target analytes. This compound is a moderately non-polar ester.

Commonly used fibers include:

Polydimethylsiloxane (PDMS): A non-polar coating effective for non-polar analytes.

Polyacrylate (PA): A polar coating suitable for polar analytes.

Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A mixed-polarity fiber good for a broad range of volatiles, including esters and aldehydes. nih.gov

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A tri-phasic fiber with a wide range of porosity, making it highly effective for a broad spectrum of volatiles from very small to semi-volatile compounds. wiley.comscielo.org.pe

For a comprehensive volatile profile that includes this compound and other potential pheromone components, a mixed-phase fiber like DVB/CAR/PDMS is often the preferred choice due to its ability to trap a wide variety of compounds with high sensitivity. wiley.comscielo.org.pe

Table 4: Comparison of SPME Fiber Chemistries for Volatile Ester Extraction

| Fiber Coating | Polarity | Primary Application | Suitability for this compound |

|---|---|---|---|

| 100 µm PDMS | Non-polar | Volatile, non-polar compounds. | Suitable, but may have lower affinity compared to mixed-phase fibers. |

| 85 µm Polyacrylate (PA) | Polar | Polar compounds like phenols and free acids. | Less suitable due to polarity mismatch. wiley.com |

| 65 µm PDMS/DVB | Bipolar | General purpose for a wide range of analytes including esters, alcohols, and ketones. | Good choice, effective for moderately polar esters. nih.gov |

| 50/30 µm DVB/CAR/PDMS | Bipolar | Broad range of volatiles (C3-C20), including gases, aldehydes, and esters. | Excellent choice for comprehensive profiling and high sensitivity. wiley.comscielo.org.pe |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of organic molecules, including this compound. massbank.eu By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, from the carbon backbone to the specific environment of each proton. For esters, NMR is instrumental in confirming the successful synthesis and assessing the purity of the compound. massbank.eu

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For esters like this compound, specific proton signals are expected in distinct regions of the spectrum. Generally, the protons on the carbon adjacent to the carbonyl group of an ester are shifted downfield, appearing in the range of 2.0-2.2 ppm. acs.org The protons on the carbon adjacent to the ester oxygen are also deshielded and typically resonate between 3.7 and 4.1 ppm. acs.org

While specific ¹H NMR data for this compound is limited in publicly accessible literature, data for the closely related structural analog, (S)-ethyl 4-methyloctanoate, provides valuable insight. arkat-usa.org The structural difference is an additional methylene (B1212753) group in the alkyl chain of the octanoate. The reported ¹H NMR data for (S)-ethyl 4-methyloctanoate in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows a quartet at δ 4.12 ppm, which is characteristic of the -OCH₂- protons of the ethyl group, and a multiplet at δ 2.33-2.26 ppm corresponding to the -CH₂- protons adjacent to the carbonyl group. arkat-usa.org Other signals include a multiplet for the methine proton (-CH-) at δ 1.70-1.60 ppm and overlapping multiplets for the other methylene (-CH₂-) and methyl (-CH₃) protons of the alkyl chain and the ethyl group between δ 0.88 and 1.47 ppm. arkat-usa.org

For this compound, a study on the aggregation pheromone of the coconut rhinoceros beetle reported the synthesis of this compound and described its ¹H NMR spectrum, noting a multiplet at δ 0.88 ppm for 6 protons (two methyl groups), a multiplet at δ 1.10 ppm for 1 proton (methine proton), and a triplet at δ 1.27 ppm for 3 protons (methyl of the ethyl group). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.25 | Triplet |

| -OCH₂- (ethyl) | ~4.1 | Quartet |

| -CH₂-C=O | ~2.2 | Multiplet |

| -CH(CH₃)- | ~1.5 | Multiplet |

| -CH₃ (branch) | ~0.9 | Doublet |

| -CH₂- (chain) | ~1.2-1.6 | Multiplets |

Note: The table is based on general values for esters and data from structural analogs. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is a key technique for characterizing the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, providing a "fingerprint" of the carbon framework. The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, typically spanning from 0 to over 200 ppm. nist.gov For esters, the carbonyl carbon (C=O) is particularly diagnostic, appearing in the downfield region of 160-180 ppm. nist.govhmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~174 |

| -OCH₂- | ~60 |

| -CH(CH₃)- | ~32 |

| -CH₂- (chain) | ~20-40 |

Note: The table is based on general values for esters and data from structural analogs. Actual values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY) : This homonuclear technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. rsc.org A COSY spectrum of this compound would show cross-peaks connecting the protons of the ethyl group's -CH₂- and -CH₃, as well as correlations along the heptanoate chain, confirming the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : These heteronuclear techniques correlate protons with the carbons to which they are directly attached. arkat-usa.org An HMQC or HSQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon signal, providing unambiguous evidence for the structure.

While specific 2D NMR spectra for this compound are not available in the reviewed literature, the application of these techniques is standard practice in the structural confirmation of novel or synthesized organic compounds. guaminsects.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Research Contexts

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule based on their characteristic absorption of infrared radiation. mdpi.com For esters like this compound, the most prominent absorption bands are due to the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

The C=O stretch in aliphatic esters is typically a strong, sharp band appearing in the region of 1750-1735 cm⁻¹. google.comsci-hub.se The C-O stretches are also strong and appear as two or more bands in the 1300-1000 cm⁻¹ region. google.com

FTIR data for ethyl 4-methyloctanoate shows characteristic ester peaks, including a strong C=O stretch at 1735 cm⁻¹. sci-hub.se A patent also reports IR absorption bands for ethyl 4-methyloctanoate at 1752 and 1733 cm⁻¹, along with other peaks corresponding to C-H and C-O vibrations. google.com

Table 3: Characteristic FTIR Absorption Bands for Ethyl Esters

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1750-1735 | Strong |

| C-O Stretch | 1300-1000 | Strong |

Development of Advanced Chemometric Approaches for Data Interpretation in this compound Profiling Studies

In studies involving the analysis of complex mixtures containing this compound, such as in food aroma profiling, the large datasets generated by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) necessitate the use of advanced data analysis methods. scispace.com Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools for extracting meaningful information from complex datasets.

Mechanistic and Ecological Research on Ethyl 4 Methylheptanoate As a Pheromone

Behavioral Ecology Studies in Nicrophorus vespilloides

In the burying beetle Nicrophorus vespilloides, ethyl 4-methylheptanoate is a key component of the male-produced sex pheromone, playing a crucial role in mate attraction and reproductive strategies.

Field experiments have demonstrated that racemic this compound is an effective attractant for Nicrophorus vespilloides. Traps baited with this single compound successfully capture both male and female beetles. plos.org This indicates that the pheromone serves not just to attract potential mates (females), but also functions as an aggregation signal for other males. The attraction of conspecific males to the pheromone suggests a role in mediating competition for both mates and resources. researchgate.net While this compound is a primary attractant, studies have identified a second component of the male pheromone, (E)-geranylacetone. Although this compound alone can attract females, the full blend including (E)-geranylacetone has been shown to be more effective. researchgate.netresearchgate.net

The response to the pheromone is not limited to N. vespilloides. Field trapping has also recorded the capture of other Nicrophorus species, such as N. vespillo and N. humator, in traps baited with this compound, indicating potential for interspecific eavesdropping. plos.org

The emission of this compound by male N. vespilloides is not constant but is highly dependent on various internal and external factors, reflecting the beetle's condition and its environment.

Resource Availability: Males employ alternative mate-finding tactics involving pheromone emission. They are known to release the pheromone both when in possession of a small vertebrate carcass, which serves as a breeding resource, and in the absence of one. oup.comillinoisstate.edu When a male finds a suitable carcass, he may emit the pheromone to attract a female for reproduction. illinoisstate.edu However, males also adopt a "calling" strategy without a carcass, attracting females for copulation, who may then use the stored sperm if they later find a resource. illinoisstate.eduoup.com This carrion-independent signaling is a significant part of their reproductive strategy, with studies estimating that up to 45% of all larvae in a population may be sired by males employing this tactic. illinoisstate.edu

Male Condition and Social Environment: The quantity and composition of the pheromone blend are reliable indicators of the male's somatic state. Research has shown that nutritional state, age, body size, and even parasite load can influence the amount of this compound and (E)-geranylacetone emitted. oup.comnih.gov For instance, older males have been found to be more than twice as attractive as younger males, a preference potentially driven by age-related changes in the pheromone signal. nih.gov The social environment also plays a critical role. The presence of rival males influences signaling behavior; dominant males, often larger individuals, tend to signal from on a carcass, while smaller, subordinate males may adopt a "satellite" tactic, signaling from off the carcass to attract females. nih.gov

Environmental Factors: The effectiveness of the chemical signal can be influenced by the microhabitat from which the male chooses to call. While broad land-use intensity may not have a direct effect, specific soil characteristics and the harvested tree biomass in the vicinity have been found to impact the number and size of females a male can attract. oup.com This suggests that a male's choice of signaling location is a crucial decision that can affect his reproductive fitness. oup.com

Comparative Chemical Ecology of Branched-Chain Esters in Insect Pheromones

Branched-chain esters represent a significant class of semiochemicals in the insect world, mediating crucial behaviors such as aggregation and mating. slu.sersc.org this compound is a key example, identified as a male-produced pheromone component in certain beetle species, including the burying beetle Nicrophorus vespilloides and the coconut rhinoceros beetle Oryctes rhinoceros. nih.govnih.gov The study of this compound and its structural relatives provides valuable insights into the specificity and evolution of insect chemical communication systems. slu.sejst.go.jp

Structural Analogues and Their Influence on Behavioral Responses

The behavioral activity of a pheromone is often highly dependent on its specific chemical structure, including chain length, branching, and stereochemistry. escholarship.org Research on this compound and its analogues demonstrates how subtle molecular variations can lead to significant differences in behavioral responses.

In the burying beetle Nicrophorus vespilloides, males release this compound along with (E)-geranylacetone to attract females. nih.govnih.gov Field trap experiments have shown that racemic this compound is effective on its own in attracting both male and female N. vespilloides. nih.gov This suggests it functions as an aggregation pheromone. However, the presence of a second component, (E)-geranylacetone, can significantly increase the number of females attracted, indicating a synergistic effect and a more complex signal. nih.gov The response to these signals is not strictly species-specific; traps baited with racemic this compound also captured some individuals of the related species Nicrophorus vespillo and Nicrophorus humator. nih.gov This cross-attraction highlights the structural similarities in pheromone components among closely related species.

The chemical ecology of the coconut rhinoceros beetle, Oryctes rhinoceros, offers another case study. Males produce a blend of three compounds: ethyl 4-methyloctanoate, this compound, and 4-methyloctanoic acid. nih.govguaminsects.net Field experiments have rigorously compared the attractiveness of these components and other structural analogues. It was found that ethyl 4-methyloctanoate is the primary aggregation pheromone, being significantly more attractive than other compounds tested. nih.govguaminsects.netresearchgate.net In comparative trials, this compound was as attractive as ethyl chrysanthemumate (a previously used attractant) but more attractive than 4-methyloctanoic acid. nih.govguaminsects.netresearchgate.net However, combinations of the three male-produced compounds did not show any synergistic increase in attraction compared to ethyl 4-methyloctanoate alone. guaminsects.netresearchgate.net

The influence of the ester group is also evident. In the Nicrophorus genus, methyl or ethyl esters of 4-methylheptanoic acid and 4-methyloctanoic acid are common pheromone components. researchgate.net For instance, N. humator uses methyl 4-methyloctanoate as a key component of its pheromone blend. researchgate.net The substitution of an ethyl group with a methyl group represents a minor structural change, yet it is a critical factor in the specificity of the chemical signal for different species.

Interactive Data Table: Comparative Field Trapping Results for Oryctes rhinoceros

The following table summarizes the relative attractiveness of this compound and its structural analogues in field trials for trapping Oryctes rhinoceros.

| Compound/Lure | Relative Attractiveness | Key Finding | Citations |

| Ethyl 4-methyloctanoate | High | Identified as the major aggregation pheromone. nih.govguaminsects.net 10 times more effective than ethyl chrysanthemumate. nih.gov | nih.govguaminsects.net |

| This compound | Moderate | As attractive as ethyl chrysanthemumate. nih.govguaminsects.netresearchgate.net | nih.govguaminsects.netresearchgate.net |

| 4-Methyloctanoic acid | Low | Less attractive than this compound. nih.govguaminsects.netresearchgate.net Acts as a synergist with ethyl 4-methyloctanoate in some contexts. | nih.govguaminsects.netresearchgate.net |

| Ethyl chrysanthemumate | Moderate | Previously used as a standard attractant before the discovery of the natural pheromone. nih.govguaminsects.net | nih.govguaminsects.net |

| Combination of male-produced compounds | High | No significant increase in attraction compared to ethyl 4-methyloctanoate alone. guaminsects.netresearchgate.net | guaminsects.netresearchgate.net |

Evolutionary Divergence of Pheromone Signals Involving this compound

The evolution of chemical signals is a dynamic process driven by pressures such as sexual selection and the need for species recognition. nih.gov The use of branched-chain esters like this compound across different species, particularly within the same genus, provides a window into this evolutionary divergence. researchgate.net

The widespread occurrence of methyl and ethyl esters of 4-methylheptanoic and 4-methyloctanoic acids across at least eight species of the genus Nicrophorus suggests that these compounds appeared relatively early in the phylogeny of this group. researchgate.net This conservation of a core chemical class points to a common ancestral origin for this signaling system. slu.se The divergence of signals likely occurred through modifications to this ancestral template, such as altering the specific ester used (methyl vs. ethyl), changing the carbon chain length (heptanoate vs. octanoate), or, most commonly, by combining these core compounds into unique, species-specific blends with other volatiles. nih.govresearchgate.net

In N. vespilloides, the pheromone signal is not static. The ratio of the two primary components, this compound and (E)-geranylacetone, changes significantly with the age of the male beetle. nih.gov Younger males tend to release relatively more this compound, while older males release more (E)-geranylacetone. nih.gov This variation indicates that the pheromone blend can convey complex information about the sender's condition or quality, which is a key aspect of signals evolving under sexual selection. nih.govoup.com

Reproductive isolation is a major driver of pheromone evolution. jst.go.jp While N. vespilloides is attracted to this compound, the same compound elicits a response from other Nicrophorus species like N. vespillo and N. humator. nih.gov This overlap suggests that reproductive isolation is not achieved by this single compound alone. Instead, it is likely maintained by the complete, multi-component nature of the pheromone blend and other behavioral or temporal isolating mechanisms. jst.go.jpoup.com For example, different species may be active at different times of day, or the specific ratio of components required to elicit a full behavioral response may be highly species-specific. The evolution of such complex, multi-component signals allows for greater "information content" and specificity, reducing the chances of costly mating attempts between different species. slu.semyrmecologicalnews.org

Derivatization and Analog Synthesis for Advanced Research on Ethyl 4 Methylheptanoate

Synthesis of Isotopically Labeled Ethyl 4-Methylheptanoate for Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic pathways of a compound within an organism and to elucidate the mechanisms of its biochemical interactions. By replacing one or more atoms in this compound with their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O)), the molecule becomes distinguishable from its naturally occurring, unlabeled counterparts.

The synthesis of labeled this compound can be achieved through various established organic synthesis methods. rsc.org A common strategy involves incorporating the isotopic label at a late stage of the synthesis to maximize efficiency. For instance, ¹³C or ¹⁸O could be incorporated into the ester moiety by using isotopically labeled ethanol (B145695) during the final esterification of 4-methylheptanoic acid. Alternatively, labels can be introduced into the alkyl backbone at specific positions through the use of labeled precursors in earlier synthetic steps, such as a Grignard reaction or malonic ester synthesis. google.comgoogle.com

Once the labeled compound is introduced to a biological system, its journey and transformation can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can detect the mass difference imparted by the isotope, allowing researchers to identify metabolic breakdown products and quantify the rate of transformation. nih.gov This information is crucial for understanding how quickly the pheromone is degraded or sequestered by the insect, which has significant implications for the duration of its signaling effect. While the general principles of isotope tracing are well-established in metabolic research, specific published syntheses and metabolic studies focused exclusively on isotopically labeled this compound are not extensively detailed in available literature. nih.govnih.gov

Table 1: Potential Isotopes and Their Applications in this compound Research

| Isotope | Potential Labeling Position | Primary Research Application | Analytical Technique |

|---|---|---|---|

| Carbon-13 (¹³C) | Carbonyl carbon, Ethyl group, Alkyl backbone | Metabolic pathway analysis, Flux analysis | Mass Spectrometry (MS), NMR Spectroscopy |

| Deuterium (²H) | Alkyl backbone, Ethyl group | Mechanistic studies, Kinetic isotope effects, Metabolic tracing | Mass Spectrometry (MS), NMR Spectroscopy |

Creation of Structural Analogues and Homologues to Probe Structure-Activity Relationships in Pheromone Signaling

Structure-activity relationship (SAR) studies are fundamental to understanding how the molecular architecture of a pheromone relates to its biological function. By synthesizing and testing a series of structural analogues and homologues of this compound, researchers can identify the key chemical features necessary for binding to olfactory receptors and eliciting a behavioral response.

The structure of this compound offers several sites for modification to probe its activity. The ester moiety is a primary target; by varying the alcohol portion (e.g., creating methyl, propyl, or butyl 4-methylheptanoate), researchers can determine the optimal size and electronic properties of this group for receptor interaction.

Similarly, modifications to the alkyl chain provide critical insights. This includes altering the length of the main carbon chain, creating homologues such as ethyl 4-methyloctanoate, which is a known aggregation pheromone for the rhinoceros beetle, Oryctes rhinoceros. researchgate.netnih.gov The position and nature of the methyl branch are also crucial. Moving the methyl group from the C4 position to C2, C3, or C5, or replacing it with a larger alkyl group like ethyl, would help to map the steric and electronic requirements of the receptor's binding pocket. The synthesis of such analogues can be accomplished using flexible approaches like organocatalyzed aldol reactions and Wittig olefination, which allow for controlled variations in the carbon skeleton. arkat-usa.org

Table 2: Examples of Structural Analogues and Their Role in SAR Studies

| Analogue Name | Structural Modification from Parent Compound | Investigated Property | Potential Biological Effect |

|---|---|---|---|

| Mthis compound | Ethyl ester changed to Methyl ester | Role of ester group size | Altered binding affinity (increase, decrease, or loss) |

| Propyl 4-methylheptanoate | Ethyl ester changed to Propyl ester | Role of ester group size | Altered binding affinity (increase, decrease, or loss) |

| Ethyl 3-methylheptanoate | Methyl branch moved from C4 to C3 | Importance of branch position | Significant loss of activity or inhibitory effect |

| Ethyl heptanoate (B1214049) | Removal of the C4 methyl branch | Necessity of alkyl branching for recognition | Loss of specific pheromonal activity |

The carbon atom at the 4-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 4-methylheptanoate and (S)-ethyl 4-methylheptanoate. In pheromone signaling, stereochemistry is often a critical determinant of biological activity. unimi.it It is common for one enantiomer to be highly active while the other is significantly less active or even inhibitory. researchgate.net This stereospecificity arises because olfactory receptors are themselves chiral proteins, and only one enantiomer will fit correctly into the binding site to trigger a neural signal.

Therefore, the asymmetric synthesis of enantiomerically pure (R)- and (S)-ethyl 4-methylheptanoate is essential for definitively determining the active isomer for a given species. Synthetic strategies often employ chiral starting materials, such as citronellol, or utilize stereoselective reactions like organocatalyzed aldol reactions or enzymatic resolutions to achieve high enantiomeric purity. researchgate.netarkat-usa.org For example, a concise synthesis of (S)-ethyl 4-methyloctanoate, a related pheromone, has been developed utilizing an organocatalyzed MacMillan cross-aldol reaction as the key step to establish the chiral center. arkat-usa.org Field trials comparing the activity of individual enantiomers and the racemic mixture are the ultimate test to confirm which stereoisomer is responsible for the pheromonal communication. nih.gov

Conjugation and Immobilization of this compound for Controlled Release Research and Biosensor Development

To translate the use of this compound from the laboratory to practical field applications, methods for its conjugation and immobilization are required. These techniques aim to control the release of the volatile pheromone over an extended period and to develop new tools for its detection.

For controlled release, which is vital for insect traps and mating disruption strategies, the pheromone can be encapsulated within a polymer matrix (microencapsulation) or absorbed into a porous substrate. This protects the volatile ester from premature degradation by environmental factors and ensures a consistent, slow release rate over weeks or months. The choice of matrix material can be tailored to achieve a desired release profile for a specific application.

Immobilization involves covalently attaching the pheromone, or a non-volatile analogue of it, to a solid surface, such as a polymer bead, a nanoparticle, or the surface of a sensor chip. This is a key step in the development of biosensors designed to detect pheromone-binding proteins or to screen for novel compounds that interact with specific olfactory receptors. By anchoring the pheromone molecule, it can act as a stationary "bait" to capture its target protein from a complex biological sample. The detection of this binding event, for example through surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) techniques, can provide valuable data on binding affinities and kinetics, aiding in the discovery of new pest management agents. While these are established technologies in the broader field of chemical ecology, specific research detailing the conjugation and immobilization of this compound itself is limited.

Table 3: Potential Immobilization Strategies and Their Applications

| Strategy | Description | Target Application | Potential Benefit |

|---|---|---|---|

| Microencapsulation | Trapping the liquid pheromone within small polymer capsules. | Controlled-release lures for insect traps. | Protection from UV/oxidation; prolonged and consistent release. |

| Matrix Adsorption | Absorbing the pheromone into a porous material (e.g., rubber septa, polymeric gels). | Long-lasting dispensers for field use. | Simplicity of formulation; tunable release rates based on matrix. |

| Covalent Surface Attachment | Chemically bonding a derivative of the pheromone to a solid support (e.g., glass slide, gold surface). | Biosensors for detecting pheromone-binding proteins. | High-throughput screening of receptor agonists/antagonists. |

| Polymer Conjugation | Attaching the pheromone to a long polymer chain via a cleavable linker. | "Pro-pheromone" formulations for slow release upon linker hydrolysis. | Very slow, predictable release triggered by environmental cues (e.g., moisture). |

Future Research Directions and Theoretical Perspectives

Elucidation of Complete Biosynthetic Pathways for Ethyl 4-Methylheptanoate in Natural Producers

A complete understanding of the biosynthetic pathway of this compound in insects that produce it is currently lacking. While the general framework of fatty acid synthesis is understood, the specific enzymatic steps that lead to the unique branched structure of this compound are yet to be fully elucidated. Future research should focus on identifying and characterizing the enzymes responsible for the introduction of the methyl group at the 4-position of the heptanoate (B1214049) chain, as well as the esterification process with ethanol (B145695).

The biosynthesis of branched-chain fatty acids (BCFAs) in other organisms, such as bacteria, involves primers derived from branched-chain amino acids like valine, leucine, and isoleucine. In Bacillus subtilis, for instance, a specific branched-chain alpha-keto acid (BCKA) decarboxylase is essential for initiating the synthesis of these fatty acids. Metazoan fatty acid synthases (mFAS) are also capable of producing BCFAs by incorporating branched starter or extender units like methylmalonyl-CoA. However, the kinetics of these reactions, particularly the elongation steps catalyzed by the ketoacyl synthase (KS) domain, are not fully understood and appear to be a rate-limiting factor.

A proposed general pathway for the biosynthesis of 4-methylheptanoic acid, the precursor to this compound, likely involves a modified fatty acid synthesis pathway. The key steps to investigate would be:

Initiation: Identification of the specific starter unit that leads to the 4-methyl branch. This could involve a unique primer or a modification of a common fatty acid precursor.

Elongation and Branching: Characterization of the specific fatty acid synthase (FAS) and any associated enzymes, such as methyltransferases, that are responsible for constructing the 8-carbon branched chain.

Esterification: Identification of the specific alcohol acetyltransferase (AAT) or a similar enzyme that catalyzes the final esterification of 4-methylheptanoic acid with ethanol to produce this compound.

| Proposed Biosynthetic Step | Key Research Question | Potential Enzyme Class |

| Initiation of branched chain | What is the primer unit for 4-methylheptanoic acid synthesis? | Branched-chain alpha-keto acid dehydrogenase complex |

| Methyl group insertion | Which enzyme is responsible for adding the methyl group at the C4 position? | Methyltransferase or specialized Fatty Acid Synthase (FAS) domain |

| Chain Elongation | What are the kinetics and substrate specificity of the FAS involved? | Fatty Acid Synthase (FAS) |

| Ester Formation | Which enzyme catalyzes the esterification with ethanol? | Alcohol Acetyltransferase (AAT) / Carboxylesterase |

Advanced Computational Chemistry and Molecular Modeling Studies of this compound Interactions with Olfactory Receptors

The perception of this compound by insects is mediated by its interaction with specific olfactory receptors (ORs) located in the sensory neurons of their antennae. Understanding the molecular basis of this interaction is crucial for designing more effective and specific pest management strategies. Advanced computational chemistry and molecular modeling offer powerful tools to investigate these interactions at an atomic level.

Future research in this area should focus on:

Homology Modeling of Receptors: As the 3D structures of most insect ORs are not experimentally determined, homology modeling based on related G protein-coupled receptors (GPCRs) can provide valuable structural insights.

Molecular Docking Simulations: Docking studies can predict the binding pose of this compound within the binding pocket of its specific OR. nih.govnih.gov This can help identify key amino acid residues involved in the interaction. These simulations can be performed using tools like AutoDock and smina. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the receptor-ligand interaction, revealing conformational changes in the receptor upon pheromone binding and the stability of the complex over time.

Binding Affinity Prediction: Computational methods can be used to predict the binding affinity of this compound and its analogs to the receptor, which can guide the design of more potent attractants or antagonists.

These computational approaches can elucidate the structural determinants of binding specificity and help in the rational design of novel semiochemicals for pest control.

Integration of Multi-Omics Data (Genomics, Transcriptomics, Metabolomics) to Understand Pheromone Production and Perception

A systems-level understanding of pheromone production and perception requires the integration of data from multiple "omics" platforms. This approach can reveal complex regulatory networks and identify novel genes and pathways involved in chemical communication. For species like the coconut rhinoceros beetle (Oryctes rhinoceros), a known producer of this compound, multi-omics studies can be particularly insightful. nih.gov

Future research directions include:

Genomics: Sequencing the genomes of pheromone-producing insects can help identify the full repertoire of genes involved in the biosynthesis of this compound and its perception, including fatty acid synthases, desaturases, reductases, and olfactory receptors.

Transcriptomics: Comparing gene expression profiles between males and females, different developmental stages, and different tissues (e.g., pheromone glands vs. other tissues) can pinpoint the specific genes that are upregulated during pheromone production. Transcriptomic analysis of Oryctes rhinoceros larvae has already provided a wealth of data on genes related to defense and metabolism. nih.gov

Proteomics: Identifying the proteins present in pheromone glands during active synthesis can confirm the expression of biosynthetic enzymes and may reveal other proteins involved in the storage or release of the pheromone.

Metabolomics: Analyzing the metabolite profiles of pheromone glands can identify the precursors and intermediates of the biosynthetic pathway and provide a direct measure of the final pheromone product.

Integrating these datasets can create a comprehensive model of how the production of this compound is regulated and how it is perceived by the insect, leading to a deeper understanding of its role in the insect's life cycle.

Development of Novel Bioreactors or Cell Systems for Sustainable Production of this compound for Research Applications

The synthesis of insect pheromones for research and pest management applications can be costly and involve hazardous chemicals. The development of sustainable biotechnological production methods is a key area of future research. Engineered microbial systems, such as yeast cell factories, offer a promising alternative for the production of fatty acid-derived compounds. frontiersin.orgnih.govthe-dna-universe.com

Future research should focus on:

Metabolic Engineering of Yeast: Engineering yeast species like Saccharomyces cerevisiae or Yarrowia lipolytica to produce this compound. frontiersin.orgnih.govthe-dna-universe.com This would involve introducing the identified biosynthetic genes from the target insect into the yeast and optimizing the metabolic pathways for high-yield production.

Bioreactor Design and Optimization: Developing novel bioreactor designs and fermentation strategies to maximize the production of this compound from engineered microbial cells. This includes optimizing parameters such as nutrient feed, aeration, and product recovery.

Cell-Free Biosynthesis: Exploring the use of cell-free systems containing the purified biosynthetic enzymes for the production of the pheromone. This can offer higher purity and easier product isolation.

The successful development of such systems would provide a sustainable and cost-effective source of this compound for research and for use in pheromone-based pest control strategies.

| Production System | Advantages | Key Research Challenges |

| Engineered Yeast | Sustainable, scalable, uses renewable feedstocks | Identification and transfer of complete biosynthetic pathway, optimization of yields |

| Bioreactors | Controlled environment, high-density fermentation | Process optimization, downstream processing and purification |

| Cell-Free Systems | High purity, no cell viability issues | Enzyme stability, cofactor regeneration |

Exploration of Unidentified Biological Roles of this compound beyond Established Pheromonal Activity

While the role of this compound as an aggregation pheromone is well-established, it is possible that this compound has other, as-yet-unidentified biological functions. Many semiochemicals are known to have multiple roles depending on the context and the receiving organism.

Future research should explore:

Interspecific Signaling: Investigating whether this compound acts as a kairomone for predators or parasitoids, signaling the presence of its producer.

Antimicrobial or Antifungal Properties: Assessing whether the compound has any direct antimicrobial or antifungal activity, which could be relevant in the context of the producing insect's environment (e.g., decaying organic matter).

Physiological Roles: Exploring potential physiological roles of this compound within the producing insect, such as in development or immunity. While branched-chain fatty acids are known components of bacterial cell membranes, a direct physiological role for the ethyl ester in insects is yet to be determined.

Behavioral Modulation: Conducting detailed behavioral assays to determine if this compound influences other behaviors besides aggregation, such as oviposition, feeding, or dispersal, at different concentrations or in combination with other compounds.

A broader investigation into the biological activities of this compound could reveal a more complex and nuanced role for this important semiochemical in insect ecology.

Q & A

Q. What is the biological role of ethyl 4-methylheptanoate in insect communication?

this compound is a volatile compound identified in male coconut rhinoceros beetles (Oryctes rhinoceros). Field trapping experiments demonstrate its role as a secondary attractant, though its classification as a primary aggregation pheromone remains debated. Racemic mixtures and the (S)-enantiomer showed comparable efficacy, attracting significantly more beetles than the (R)-enantiomer or control compounds. However, synergistic effects with ecological co-factors (e.g., rotting plant material) may enhance its activity .

Q. What analytical methods are used to identify this compound in biological samples?

Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is standard for isolating and identifying this compound from beetle volatiles. Chiral HPLC analysis post-synthesis confirms enantiomeric purity, while quantitative NMR or internal standards (e.g., deuterated analogs) ensure accurate concentration measurements .

Q. How should researchers statistically analyze data from pheromone trapping experiments?

Parametric tests (e.g., t-tests, ANOVA) are recommended for normally distributed data, with non-parametric alternatives (e.g., Mann-Whitney U) for skewed distributions. Error bars representing standard deviation or confidence intervals should accompany graphs. Replicate experiments across seasons/locations to account for ecological variability .

Advanced Research Questions

Q. How can enantiomeric purity of synthesized this compound be achieved and validated?

Asymmetric synthesis using chiral auxiliaries or enzymatic resolution yields high enantiomeric excess (≥98% ee). Mori and Akasaka (2016) detailed a method involving conjugate addition of organocuprates to ethyl acrylate, followed by chiral HPLC purification. Validate purity via optical rotation and NMR comparison with authentic standards .

Q. What experimental designs resolve contradictions in field efficacy studies?

Discrepancies (e.g., Hallett et al. 1995 vs. Morin et al. 1996) may stem from uncontrolled variables like enantiomeric ratios or environmental factors. To address this:

Q. How should researchers investigate synergistic effects with ecological co-factors?

Combine this compound with plant volatiles (e.g., rotting palm fruit) in randomized, controlled field trials. Use standardized traps and measure attraction rates alongside environmental variables (temperature, humidity). Statistical models (e.g., generalized linear mixed models) account for nested data structures .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

Follow SDS guidelines: use nitrile gloves, safety goggles, and fume hoods during synthesis or volatilization. Store in airtight containers at ≤4°C and dispose via certified hazardous waste programs. Conduct risk assessments for inhalation/contact exposure .

Q. How should raw data from pheromone studies be managed?

Large datasets (e.g., trapping counts, GC-MS spectra) should be archived in appendices, with processed data (means, SDs) in the main text. Use repositories like Figshare for public access, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.